molecular formula C17H20N4O2 B5763949 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone

1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone

Cat. No.: B5763949
M. Wt: 312.37 g/mol
InChI Key: WXIDUUOXXMZNBS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone is a heterocyclic compound that features a unique fusion of pyrazole and benzimidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone typically involves the condensation of 2,4-dimethylpyrazolo[1,5-a]benzimidazole with morpholine and an appropriate acylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or pyridine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the fusion of pyrazole and benzimidazole rings provides a unique scaffold for further functionalization and exploration of its biological activities .

Properties

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-16(15(22)11-20-7-9-23-10-8-20)17-19(2)13-5-3-4-6-14(13)21(17)18-12/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIDUUOXXMZNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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